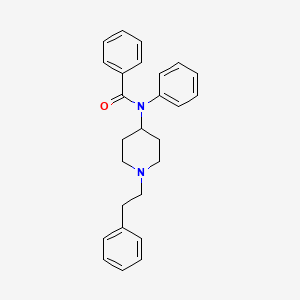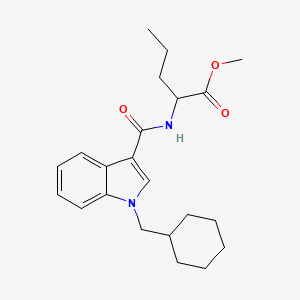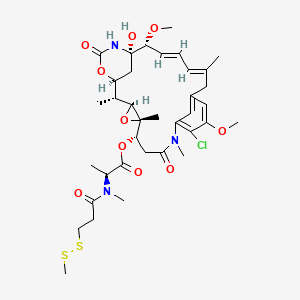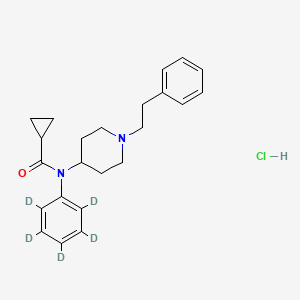
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of cyclopropyl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference standard in forensic and toxicological research. The deuterium labeling (d5) allows for precise quantification and differentiation from non-labeled analogs in various analytical techniques .
Vorbereitungsmethoden
The synthesis of cyclopropyl fentanyl-d5 (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated phenylacetic acid.
Cyclopropanation: The deuterated phenylacetic acid undergoes cyclopropanation to form the cyclopropyl group.
Amidation: The cyclopropyl group is then coupled with N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine to form the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality.
Analyse Chemischer Reaktionen
Cyclopropyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include deuterated analogs of cyclopropyl fentanyl with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl fentanyl-d5 (hydrochloride) has several scientific research applications:
Pharmacological Studies: Employed in in vitro studies to understand the binding affinity and activity of fentanyl analogs at opioid receptors.
Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of synthetic opioids in various matrices.
Wirkmechanismus
Cyclopropyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects . The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl fentanyl-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise analytical differentiation from non-labeled analogs. Similar compounds include:
Cyclopropyl fentanyl: The non-labeled version used in similar research applications.
Methoxyacetyl fentanyl: Another fentanyl analog with a methoxyacetyl group, used in forensic and toxicological research.
Crotonyl fentanyl: A fentanyl analog with a crotonyl group, also used in analytical and pharmacological studies.
These compounds share similar pharmacological profiles but differ in their chemical structures and specific research applications.
Eigenschaften
Molekularformel |
C23H29ClN2O |
|---|---|
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2D,5D,6D,9D,10D; |
InChI-Schlüssel |
OQSQBRBFHQCCAD-PDKFYKBUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4)[2H])[2H].Cl |
Kanonische SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



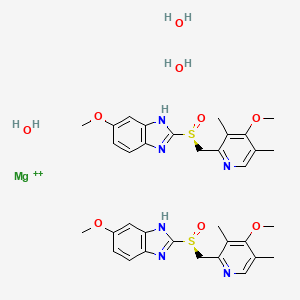
![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)

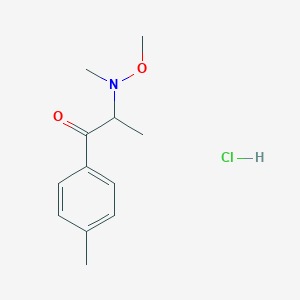
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B10775931.png)
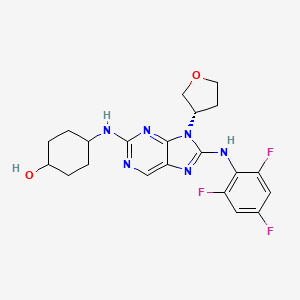
![(15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775934.png)
